1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2S/c1-20-7-6-10-25(17-20)33-29-22(19-31)11-16-27-26(29)18-28(21-8-4-3-5-9-21)30(27)23-12-14-24(32-2)15-13-23/h3-10,12-15,17-19H,11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGRZOMFNIGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde involves a multi-step synthetic pathway. The starting materials are typically 4-methoxybenzaldehyde, 3-methylbenzenethiol, and indole derivatives, which undergo a series of reactions including:
Condensation Reactions: : Formation of intermediates through nucleophilic attack.
Cyclization Reactions: : Formation of the indole ring.
Aldehyde Functionalization: : Incorporation of the aldehyde group in the final product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and catalytic processes are often employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the aldehyde group to a primary alcohol is a common transformation.
Substitution: : Electrophilic aromatic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Bromine, chlorine for halogenation.
Major Products Formed
Scientific Research Applications
1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde is utilized in numerous scientific research areas:
Medicinal Chemistry: : As a lead compound for developing new pharmaceuticals.
Biology: : In studies of cellular processes and enzyme interactions.
Industry: : In the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors in biological systems.
Pathways: : Modulating biochemical pathways, affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key structural analogs include indole derivatives with variations in substituents, saturation, and functional groups. Below is a comparative analysis based on synthesis, spectral data, and physicochemical properties:
Observations :
- Saturation vs.
- Functional Group Reactivity : The carbaldehyde group (target) is more electrophilic than the carboxamide groups in Compounds 3 and 4, enabling nucleophilic additions (e.g., imine formation, as in ) .
- Substituent Position Effects : The 3-methylphenylsulfanyl group (target) introduces meta-substitution steric effects, whereas the para-substituted 4-methylphenylsulfanyl group in may alter crystal packing or intermolecular interactions.
Spectral and Analytical Data
- NMR : The target’s $ ^1H $-NMR would show deshielded aldehyde protons (~9–10 ppm), distinct from the carboxamide NH signals (~12 ppm) in Compounds 3 and 4 .
- IR : Strong C=O stretch (~1700 cm$ ^{-1} $) for the carbaldehyde vs. amide C=O (~1660 cm$ ^{-1} $) in analogs .
- MS : Molecular ion peaks align with calculated masses (e.g., Compound 3: [M+H]$ ^+ $ at 359.12 vs. calc. 359.12) .
Physicochemical Properties
- Solubility : The carbaldehyde group may enhance polarity relative to carboxamides, but the dihydroindole core and hydrophobic substituents (e.g., 3-methylphenylsulfanyl) likely limit aqueous solubility.
- Stability : The aldehyde group is prone to oxidation, whereas carboxamides (Compounds 3/4) are more stable under ambient conditions .
Biological Activity
The compound 1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde (CAS No. 477869-28-6) is a complex organic molecule with potential biological activities. Its structure features multiple aromatic rings and a sulfur atom, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its anticancer properties, antimicrobial effects, and mechanisms of action.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 554.74 g/mol. The structural complexity includes various functional groups that may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this indole derivative. For instance, related indole derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
The presence of methoxy and sulfur-containing groups is believed to enhance the cytotoxic effects by modulating cell signaling pathways and inducing apoptosis in cancer cells .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cell Proliferation : Indole derivatives often interfere with cell cycle progression, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : Many indoles activate apoptotic pathways, which can be crucial for eliminating malignant cells.
- Targeting Specific Proteins : The compound may interact with proteins involved in cancer cell survival, such as Bcl-2 family proteins, thus promoting apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, the compound's structural features suggest potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various pathogens:
| Pathogen | Activity |
|---|---|
| E. coli | Moderate |
| S. aureus | Strong |
| C. albicans | Moderate |
The presence of the methoxy group and sulfur atom is thought to enhance membrane permeability and disrupt microbial cell functions .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Indole Derivatives : A study found that indole derivatives exhibited significant cytotoxicity against human glioblastoma cells (U251) and melanoma cells (WM793). The presence of electron-donating groups like methoxy was critical for enhancing activity .
- Antimicrobial Evaluation : Another study evaluated a series of thiazole-linked indoles against pathogenic bacteria and fungi, revealing that structural modifications could lead to improved antimicrobial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
